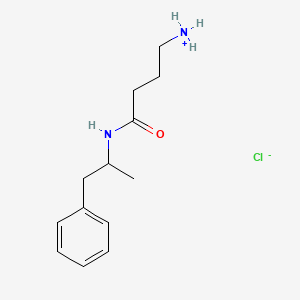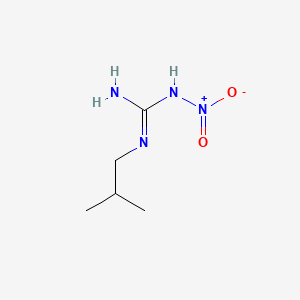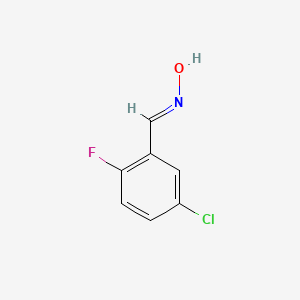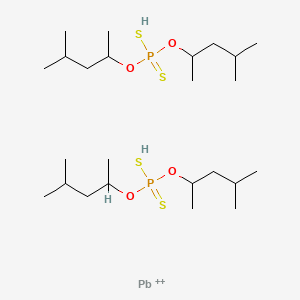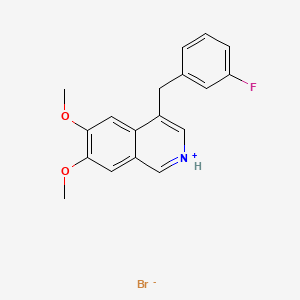
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a fluorobenzyl group at the 4 position, and a hydrobromide salt form.
Preparation Methods
The synthesis of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyisoquinoline and m-fluorobenzyl bromide.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the m-fluorobenzyl group is introduced to the isoquinoline core. This is typically achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Formation of Hydrobromide Salt: Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Chemical Reactions Analysis
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups and the fluorobenzyl group can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It influences several biochemical pathways, including those involved in neurotransmission and cell signaling.
Effects: The compound’s effects are mediated through its binding to specific sites on target proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide can be compared with other isoquinoline derivatives:
Similar Compounds: Compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-4-(trifluoromethyl)isoquinoline share structural similarities.
Uniqueness: The presence of the m-fluorobenzyl group and the hydrobromide salt form distinguishes it from other isoquinoline derivatives, potentially leading to unique biological activities and chemical properties.
Properties
CAS No. |
32871-43-5 |
|---|---|
Molecular Formula |
C18H17BrFNO2 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)6-12-4-3-5-15(19)7-12;/h3-5,7-11H,6H2,1-2H3;1H |
InChI Key |
NFNOGGDBLBKCIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC(=CC=C3)F)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



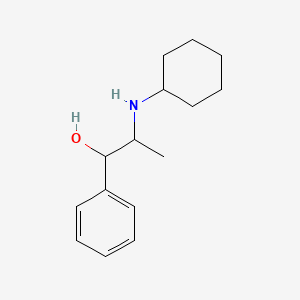
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
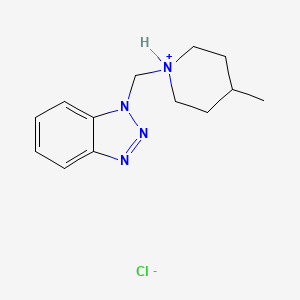
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
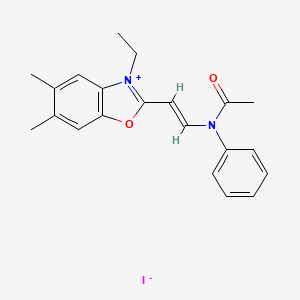
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

